Home > Products > Screening Compounds P86849 > 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide
1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide -

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

Catalog Number: EVT-13303694
CAS Number:
Molecular Formula: C8H8N4O2S
Molecular Weight: 224.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety and a sulfonamide group. This compound is classified as a sulfonamide derivative, which are known for their diverse biological activities, including antibacterial and antitumor effects. The molecular formula of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide is C8H8N4O2SC_8H_8N_4O_2S, with a molecular mass of approximately 224.24 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide typically involves several key steps:

  1. Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions, leading to the formation of the pyrazole structure.
  2. Introduction of the Sulfonamide Group: The sulfonamide moiety is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base, such as triethylamine, facilitating the formation of the sulfonamide bond.
  3. Pyridine Substitution: The final step may involve the introduction of the pyridine group through nucleophilic substitution reactions, where pyridine derivatives react with the sulfonamide-pyrazole intermediate .

These methods can be optimized for large-scale production using continuous flow reactors and automated synthesis techniques to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide features:

  • Pyrazole Ring: A five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
  • Pyridine Moiety: A six-membered aromatic ring containing one nitrogen atom.
  • Sulfonamide Group: A functional group characterized by a sulfur atom bonded to two oxygen atoms and an amine.

The compound's structural representation can be summarized as follows:

Molecular Formula C8H8N4O2S\text{Molecular Formula }C_8H_8N_4O_2S
Molecular Mass 224.24 g mol\text{Molecular Mass }224.24\text{ g mol}
Chemical Reactions Analysis

Reactions and Technical Details

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride in anhydrous conditions.
  • Substitution Reactions: Nucleophilic substitution can occur at the sulfonamide group, allowing for further functionalization with nucleophiles such as amines or thiols .

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide primarily involves its interaction with specific biological targets, such as enzymes or receptors. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.

The presence of both the pyrazole and pyridine groups may also enhance binding affinity to target proteins due to their ability to participate in π-stacking interactions and hydrogen bonding, thus contributing to their pharmacological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are crucial for determining its handling, storage conditions, and suitability for various applications.

Applications

Scientific Uses

The compound has several significant applications in scientific research:

  1. Pharmaceutical Development: Due to its potential antibacterial properties, it is being explored for developing new antibiotics.
  2. Biochemical Research: It serves as a tool compound for studying enzyme inhibition mechanisms related to folate synthesis.
  3. Agricultural Chemistry: Similar compounds are often investigated for use as agrochemicals due to their bioactivity against pests or pathogens.
Synthesis and Medicinal Chemistry Optimization of 1-(Pyridin-3-yl)-1H-Pyrazole-4-Sulfonamide Derivatives

Synthetic Strategies for Pyrazole-Sulfonamide Hybrid Scaffolds

The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide derivatives relies on strategic bond formation between the pyrazole core, pyridinyl substituent, and sulfonamide moiety. Key approaches include:

  • Cyclocondensation Reactions: 5-Amino-3-methyl-1H-pyrazole reacts with β-diketones or β-ketoesters under acid catalysis (e.g., acetic acid) to form pyrazolo[3,4-b]pyridine intermediates. Subsequent chlorosulfonation introduces the sulfonamide group at C4, with ammonia or amines providing the final sulfonamide [1] [9].
  • Copper-Catalyzed N-Arylation: Ullmann-type coupling enables direct attachment of the pyridinyl group to N1 of 4-sulfonamido-pyrazole. Optimized conditions use CuI/L-proline catalysis in DMSO at 110°C, achieving >85% yield for 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride intermediates, which are aminated without purification [5] [8].
  • Sulfonylation of Pyrazolyl Organometallics: Directed ortho-lithiation of 1-(pyridin-3-yl)-1H-pyrazole at C4 (using n-BuLi at −78°C) generates a nucleophile that reacts with sulfur dioxide, followed by oxidative chlorination (NCS) and amination to install the sulfonamide [5].

Table 1: Key Synthetic Routes to 1-(Pyridin-3-yl)-1H-Pyrazole-4-Sulfonamides

MethodReagents/ConditionsYield RangeLimitations
Cyclocondensationβ-Diketone + NH₂-pyrazole, AcOH, Δ60–75%Limited substituent diversity
Copper-Catalyzed N-Arylation4-Iodopyrazole + 3-Pyridinylboronic acid, CuI/L-proline, K₂CO₃80–92%Requires halogenated precursors
Directed Lithiationn-BuLi, SO₂, then NCS, NH₃(aq)65–78%Cryogenic conditions

Microwave-assisted synthesis significantly accelerates cyclocondensation and N-arylation steps, reducing reaction times from hours to minutes while improving regioselectivity at N1 [5] [9].

Structure-Activity Relationship (SAR) Studies of Substituent Modifications

Systematic modification of the 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide scaffold reveals critical pharmacophore elements for target engagement:

  • N1-Pyridinyl Group: 3-Pyridinyl confers optimal activity (e.g., IC₅₀ = 0.12 μM against CA IX) compared to 2- or 4-pyridinyl isomers (IC₅₀ > 5 μM). Ortho-substitution (e.g., methyl, methoxy) sterically hinders binding, reducing potency by 3–10 fold [4] [9].
  • C3/C5 Pyrazole Substituents: Methyl at C3 enhances membrane permeability (Log P = 1.8 vs. 1.2 for H-analog) without compromising CA inhibition. Bulkier groups (ethyl, isopropyl) reduce enzymatic potency due to van der Waals clashes in the hydrophobic active site [1] [4].
  • Sulfonamide Modifications: Primary sulfonamide (–SO₂NH₂) is essential for zinc coordination in carbonic anhydrases (Kᵢ = 4–8 nM). Methylation (–SO₂NHCH₃) or oxidation (–SO₃H) abolishes activity. Aryl-sulfonamide bioisosteres (e.g., triazoles) show moderate potency loss (IC₅₀ shift 5–20 fold) [4] [6].
  • C4 Linker Engineering: Direct sulfonamide attachment maximizes CA inhibition. Insertion of methylene spacers (–CH₂SO₂NH₂) disrupts geometry for zinc chelation, increasing Kᵢ to >500 nM [4].

Table 2: SAR of Key Pyrazole-Sulfonamide Modifications

Modification SiteOptimal GroupActivity ImpactPhysicochemical Change
N1-Pyridinyl position3-PyridinylIC₅₀ 0.12 μM (CA IX) vs. >5 μM for 2-/4-isoMinimal Log P change
C3 Pyrazole substituentMethyl3-fold potency gain vs. H-analogLog P +0.6; tPSA unchanged
Sulfonamide nitrogen–SO₂NH₂Kᵢ 4–8 nM (CA II, IX, XII)tPSA ~95 Ų
C4 ConnectionDirect bondKᵢ < 10 nM; linker addition ↑ Kᵢ 50–100xMolecular weight minimized

Electron-withdrawing groups (e.g., trifluoromethyl) at C5 improve metabolic stability but may reduce solubility. Hybridization with chromene (e.g., pyrazolo[4,3-c]pyridine) enhances selectivity for tumor-associated CA IX/XII over off-target CA I/II (Selectivity Index >100) [4] [9].

Lead Optimization for Enhanced Blood-Brain Barrier Permeability

Targeting CNS pathologies requires deliberate optimization of BBB permeability. Key strategies for 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamides include:

  • Polar Surface Area (PSA) Reduction: Capping the sulfonamide as N-acetyl-sulfonamide (–SO₂NHCOCH₃) decreases tPSA from 95 Ų to 78 Ų, improving brain:blood ratio from 0.05 to 0.27 in rat models. However, this sacrifices zinc-binding capability, necessitating prodrug approaches [1] [3].
  • P-Glycoprotein (P-gp) Efflux Mitigation: Incorporating 3,5-dimethyl groups at the pyrazole core reduces P-gp recognition. Analogues lacking C3-methyl show efflux ratios (ER) >5 (indicating P-gp substrate), while dimethyl derivatives achieve ER <2 [1].
  • Log P Optimization: Balancing lipophilicity (Log P 1.8–2.2) is critical. Compounds with Log P <1.5 show poor CNS uptake, while Log P >2.5 increases non-specific binding. Fluorination (e.g., 2-fluoro at pyridinyl) adjusts Log P by +0.5 without increasing P-gp affinity [1] [10].
  • Molecular Weight Control: Derivatives <450 Da exhibit superior BBB penetration. Incorporating bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidine) must be offset by removing non-essential groups to stay below this threshold [3].

Table 3: BBB Permeability Optimization Strategies

StrategyStructural ChangeBrain:Blood RatioP-gp Efflux Ratio
Baseline (unoptimized)1-(3-Pyridyl)-1H-pyrazole-4-SO₂NH₂0.055.8
N-Acetyl sulfonamide cap–SO₂NHCOCH₃0.273.2
3,5-Dimethyl pyrazoleC3,C5-diCH₃ on pyrazole0.191.9
Pyridinyl 2-Fluorination2-F on 3-pyridinyl0.144.1

Lead compound DDD100097 exemplifies successful optimization: C3-methylation, pyridinyl fluorination, and retained primary sulfonamide yield brain:blood = 0.41 in mice, enabling partial efficacy in stage 2 HAT models [1].

Dual-Tail Functionalization Approaches in Scaffold Design

Dual-tail functionalization augments target selectivity by simultaneously engaging distinct enzyme subpockets:

  • Hydrophobic Tail Variations: Attaching aryl/heteroaryl groups (e.g., p-fluorophenyl, 2-naphthyl) to the sulfonamide nitrogen via urea/thiourea linkers (–SO₂NHCONHAr) enhances CA IX/XII inhibition (Kᵢ = 3–8 nM). This tail occupies a hydrophobic cleft adjacent to the zinc center [2] [4].
  • Zinc-Binding Group (ZBG) Alternatives: While sulfonamide is primary ZBG, introducing carboxylate (–COOH) or hydroxamate (–CONHOH) at the pyridinyl 4-position creates bidentate zinc chelation. Dual-ZBG derivatives show 10-fold improved selectivity for bacterial Cas over human isoforms [4] [6].
  • Linker Engineering: Ethylene (–CH₂CH₂–) or carbonyl linkers between sulfonamide and the hydrophobic tail optimize spacer length. Shorter links limit tail mobility, reducing potency; longer chains (e.g., –(CH₂)₄–) induce entropic penalties [2] [9].
  • Dual-Target Inhibitors: Incorporating anilinoquinazoline moieties at the hydrophobic tail yields EGFR/CA dual inhibitors. For example, Compound 9d inhibits CA IX (Kᵢ = 6.3 nM) and EGFR (IC₅₀ = 18 nM) by positioning the quinazoline in the EGFR ATP pocket while sulfonamide anchors to CA [6].

Table 4: Dual-Tail Modifications and Biological Outcomes

Dual-Tail DesignTarget EnzymesPotency (Kᵢ or IC₅₀)Selectivity Index
–SO₂NHCONH(4-F-C₆H₄)CA IX/XIIKᵢ = 3.8 nM (CA IX)120 (vs. CA I)
–COOH at pyridin-4-yl + SO₂NH₂CA IX, bCAβ (bacterial)Kᵢ = 2.1 nM (bCAβ)>500 (vs. hCA II)
–SO₂NH–CH₂CH₂–morpholineCA XII, EGFRIC₅₀ = 11 nM (EGFR)Dual-target
Pyrazolo[4,3-c]pyridine fusionCA I/II/IX/XII, γ-CAKᵢ = 0.58–97.9 nMPan-CA inhibition

Scaffold hopping to pyrazolo[4,3-c]pyridine (e.g., 1f) merges the pyrazole and pyridine rings, enabling simultaneous hydrophobic tail insertion at C6 and sulfonamide retention at C4. This approach yielded nanomolar inhibitors against human and bacterial Cas with >100-fold selectivity over non-target isoforms [4] [9].

Key Compounds in Pyrazole-Sulfonamide Research

Properties

Product Name

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

IUPAC Name

1-pyridin-3-ylpyrazole-4-sulfonamide

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

InChI

InChI=1S/C8H8N4O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H,(H2,9,13,14)

InChI Key

ZSCXVVJYOWOPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.